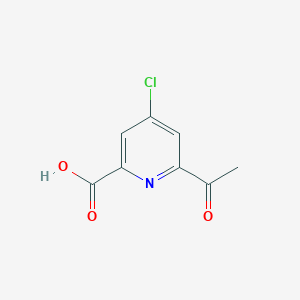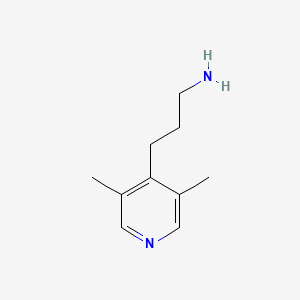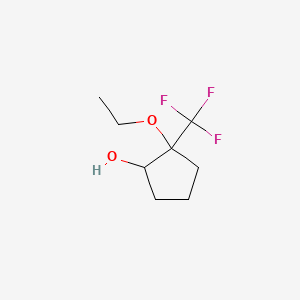
Cyclohexenylethynylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexenylethynylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a cyclohexenyl ring and an ethynyl group, stabilized by a pinacol ester moiety. It is widely used as a building block in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexenylethynylboronic acid pinacol ester typically involves the reaction of cyclohexenylboronic acid with ethynylboronic acid in the presence of a pinacol ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid groups. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as palladium or copper to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Cyclohexenylethynylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The boronic acid group can be substituted with other functional groups such as halides, amines, or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of palladium or copper catalysts, with solvents like THF or DCM.
Major Products Formed:
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexenyl derivatives.
Scientific Research Applications
Cyclohexenylethynylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of cyclohexenylethynylboronic acid pinacol ester involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group reacts with a halide or pseudohalide in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.
Comparison with Similar Compounds
- Cyclohexenylboronic acid pinacol ester
- Ethynylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Comparison: Cyclohexenylethynylboronic acid pinacol ester is unique due to the presence of both cyclohexenyl and ethynyl groups, which provide additional reactivity and versatility in chemical reactions. Compared to cyclohexenylboronic acid pinacol ester, it offers enhanced reactivity in coupling reactions due to the presence of the ethynyl group. Similarly, it provides more functionalization options compared to ethynylboronic acid pinacol ester, due to the cyclohexenyl ring.
Properties
Molecular Formula |
C14H21BO2 |
|---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h8H,5-7,9H2,1-4H3 |
InChI Key |
OUXFQJIDZJKJKX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3,5-Dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14851342.png)


![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)
![5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B14851360.png)





